4-Butylpyridine

CAS No.: 5335-75-1

Cat. No.: VC1966519

Molecular Formula: C9H13N

Molecular Weight: 135.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5335-75-1 |

|---|---|

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | 4-butylpyridine |

| Standard InChI | InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 |

| Standard InChI Key | LWMDPZVQAMQFOC-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC=NC=C1 |

| Canonical SMILES | CCCCC1=CC=NC=C1 |

| Boiling Point | 209.0 °C |

Introduction

Chemical Identity and Structure

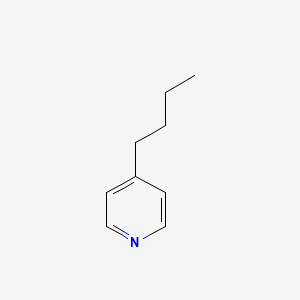

4-Butylpyridine, also known as 4-n-butylpyridine or pyridine, 4-butyl-, is a substituted pyridine with a straight-chain butyl group at the 4-position. The compound exhibits an extended conformation in its structure.

Basic Identification

| Parameter | Information |

|---|---|

| Chemical Name | 4-Butylpyridine |

| CAS Registry Number | 5335-75-1 |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.2062 g/mol |

| IUPAC Standard InChI | InChI=1S/C9H13N/c1-2-3-4-9-5-7-10-8-6-9/h5-8H,2-4H2,1H3 |

| IUPAC Standard InChIKey | LWMDPZVQAMQFOC-UHFFFAOYSA-N |

The molecular structure of 4-butylpyridine consists of a pyridine ring with a linear butyl chain attached at the para position. The pyridine ring is a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom, while the butyl group is a straight-chain alkyl group with four carbon atoms .

Structural Features

The structure of 4-butylpyridine can be described as having two main components: the pyridine ring and the butyl substituent. The pyridine ring is planar due to its aromatic character, with the nitrogen atom contributing one electron to the aromatic sextet. The butyl chain extends from the 4-position of the pyridine ring in an approximately extended conformation .

The arrangement of atoms in 4-butylpyridine allows for specific electronic distributions, with the nitrogen atom in the pyridine ring creating an electron-deficient aromatic system compared to benzene. This feature influences its chemical behavior, particularly in reactions involving electrophiles and nucleophiles .

Physical and Chemical Properties

4-Butylpyridine possesses distinct physical and chemical properties that determine its behavior in various chemical environments and applications.

Physical Properties

| Property | Value |

|---|---|

| Physical State (at standard conditions) | Liquid |

| Boiling Point | Not specified in available data |

| Melting Point | Not specified in available data |

| Density | Not specified in available data |

| Water Solubility | 422 mg/L |

| Log P (octanol-water) | 2.710 |

The liquid state of 4-butylpyridine at standard conditions is consistent with other substituted pyridines of similar molecular weight. Its moderate water solubility (422 mg/L) indicates a balance between its polar pyridine ring and nonpolar butyl chain .

Chemical Properties

The chemical behavior of 4-butylpyridine is largely determined by the electronic properties of the pyridine ring and the inductive effect of the butyl substituent.

| Property | Value |

|---|---|

| pKa | Not specified for 4-butylpyridine in available data |

| Henry's Law Constant | Not specified in available data |

| Atmospheric OH Rate Constant | Not specified in available data |

| Vapor Pressure | Not specified in available data |

The pyridine nitrogen acts as a weak base, capable of accepting a proton or coordinating with metal ions. The butyl group at the 4-position increases the electron density in the pyridine ring through an inductive effect, slightly enhancing the basicity compared to unsubstituted pyridine .

Structural Comparison with Related Compounds

Understanding 4-butylpyridine's properties requires comparing it with related compounds to establish structure-property relationships.

Comparison with 4-tert-butylpyridine

Although similar in name, 4-butylpyridine differs significantly from 4-tert-butylpyridine:

| Feature | 4-Butylpyridine | 4-tert-Butylpyridine |

|---|---|---|

| CAS Number | 5335-75-1 | 3978-81-2 |

| Structure | Linear butyl chain at 4-position | Branched tert-butyl group at 4-position |

| Steric Properties | Less steric hindrance | Greater steric hindrance due to branched structure |

| Applications | Limited documentation | Well-documented use in solar cells and as additives |

The linear structure of the butyl chain in 4-butylpyridine, compared to the branched tert-butyl group in 4-tert-butylpyridine, results in different steric and electronic effects that influence their respective chemical behaviors and applications .

Analytical Characterization

Analytical methods for 4-butylpyridine characterization are crucial for identification and purity assessment.

Spectroscopic Methods

Standard spectroscopic techniques for characterizing 4-butylpyridine include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: Identifies functional groups and structural features.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns characteristic of the compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examines electronic transitions that can provide insights into the π-electron system of the pyridine ring .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume